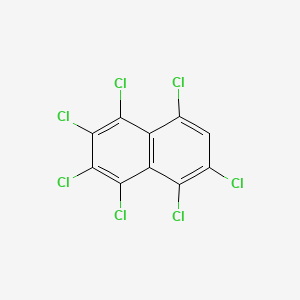

1,2,3,4,5,6,8-Heptachloronaphthalene

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,8-heptachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HCl7/c11-2-1-3(12)6(13)5-4(2)7(14)9(16)10(17)8(5)15/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEGXUUXWMKHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HCl7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866715 | |

| Record name | 1,2,3,4,5,6,8-Heptachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32241-08-0, 58863-15-3 | |

| Record name | Naphthalene, heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032241080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4,5,6,8-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058863153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6,8-Heptachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

Chlorination is conducted using gaseous chlorine (Cl₂) in the presence of Lewis acid catalysts such as iron(III) chloride (FeCl₃) or antimony pentachloride (SbCl₅). Elevated temperatures (150–200°C) and prolonged reaction times favor higher degrees of chlorination. For example, octachloronaphthalene (Cl₈-naphthalene) forms under exhaustive chlorination conditions.

Isomer Selectivity Challenges

The stochastic nature of chlorine addition complicates the isolation of the 1,2,3,4,5,6,8-isomer. Statistical distributions of heptachloro-isomers are common, necessitating post-synthetic separation techniques. Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical for verifying positional isomerism.

Partial Reduction of Octachloronaphthalene

Octachloronaphthalene serves as a precursor for heptachloro derivatives through selective dechlorination. This method offers better control over isomer formation compared to direct chlorination.

Lithium Aluminium Hydride (LiAlH₄) Reduction

LiAlH₄ reduces octachloronaphthalene by replacing one chlorine atom with hydrogen. The reaction proceeds via a radical mechanism, with selectivity influenced by steric and electronic factors. For instance, reduction at sterically hindered positions (e.g., β-positions) is less favorable, favoring α-position dechlorination. This yields 1H-heptachloronaphthalene (Cl₇-naphthalene with a hydrogen at position 1).

Reaction Scheme:

Phenylhydrazine-Mediated Reduction

Phenylhydrazine (C₆H₅NHNH₂) provides an alternative reducing agent, operating through a nucleophilic aromatic substitution mechanism. This method preferentially targets chlorine atoms adjacent to electron-withdrawing groups, potentially favoring the 8-position for dechlorination. The product, 8H-heptachloronaphthalene, can isomerize under thermal conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing 1,2,3,4,5,6,8-heptachloronaphthalene:

| Method | Starting Material | Reagents/Conditions | Key Intermediate | Isomer Control Mechanism |

|---|---|---|---|---|

| Direct Chlorination | Naphthalene | Cl₂, FeCl₃, 150–200°C | Octachloronaphthalene | Limited; requires separation |

| LiAlH₄ Reduction | Octachloronaphthalene | LiAlH₄, anhydrous ether, reflux | 1H-heptachloronaphthalene | Steric hindrance at β-positions |

| Phenylhydrazine Reduction | Octachloronaphthalene | C₆H₅NHNH₂, ethanol, Δ | 8H-heptachloronaphthalene | Electronic activation |

| Nitration-Substitution | 1H-heptachloronaphthalene | HNO₃/H₂SO₄, then NaOCH₃ | Heptachloro-8-methoxynaphthalene | Directed electrophilic substitution |

Analyse Chemischer Reaktionen

1,2,3,4,5,6,8-Heptachloronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated naphthoquinones.

Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry :

- Reference Compound : It serves as a reference compound in studies involving chlorinated aromatic hydrocarbons. Its stability makes it ideal for analytical methods in organic chemistry.

- Chemical Reactions : It undergoes various reactions such as oxidation to form chlorinated naphthoquinones and reduction to yield partially dechlorinated naphthalenes.

-

Biology :

- Toxicological Studies : Research has focused on its toxicological effects to understand the impact of chlorinated compounds on living organisms. Studies indicate that it can disrupt cellular processes by binding to proteins and enzymes.

- Endocrine Disruption : The compound has been implicated in endocrine disruption due to its ability to interfere with hormonal signaling pathways in various species .

-

Environmental Science :

- Persistence and Bioaccumulation : 1,2,3,4,5,6,8-Heptachloronaphthalene is studied for its environmental persistence and potential bioaccumulation in aquatic organisms. Its stability raises concerns regarding long-term ecological impacts .

- Analytical Chemistry : It is used as a standard in the analysis of polychlorinated naphthalenes (PCNs) in environmental samples due to its known properties.

-

Toxicology :

- Animal Studies : Toxicity studies have shown significant adverse effects on animal health. For instance, repeated dose toxicity studies in rats revealed liver damage and alterations in hematological parameters .

- Case Study - Aquatic Organisms : Research indicates that exposure to this compound can lead to biochemical changes in fish that suggest potential harm from exposure to this compound and related PCNs .

Comparative Analysis of Toxicity

To understand the relative toxicity of this compound compared to other chlorinated compounds:

| Compound | Relative Potency | Effects Observed |

|---|---|---|

| TCDD | Reference | Immunotoxicity; carcinogenicity |

| PCN 73 | Moderate | Liver damage; enzyme induction |

| PCN 66 | Lower than TCDD | Thymic atrophy; metabolic disruption |

The relative potency of this compound is significant enough to warrant concern regarding its ecological and health impacts despite being lower than that of TCDD .

Case Studies

- Toxicity in Fish : A study examining the effects of PCNs on fish hepatocytes demonstrated metabolic alterations indicative of oxidative stress due to exposure to heptachloronaphthalenes. These findings highlight the compound's potential ecological risks associated with aquatic life .

- Developmental Effects in Animals : Experimental studies on livestock have indicated developmental toxicity linked to exposure to mixtures containing heptachloronaphthalenes. Notable effects included increased intrauterine mortality and growth retardation in embryos .

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6,8-Heptachloronaphthalene involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. This compound can also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the nervous and endocrine systems .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 1,2,3,4,5,6,8-heptachloronaphthalene with related PCNs:

Key Observations :

- Chlorination Degree : Octachloronaphthalene (C₁₀Cl₈) has the highest molecular weight and chlorine content, contributing to greater environmental persistence .

- Phase Transitions : Hexachloronaphthalene exhibits higher fusion enthalpy (28.89 kJ/mol) compared to the 1,2,3,4,5,6,7-heptachloro isomer (8.75 kJ/mol), suggesting differences in crystalline stability .

Toxicological Profiles

PCNs exhibit toxicity via aryl hydrocarbon receptor (AhR) activation, with potency linked to chlorination degree and substitution pattern:

Key Findings :

Environmental Behavior and Degradation

Regulatory Status

All PCNs, including heptachloronaphthalenes, are regulated under global frameworks due to their persistence and toxicity:

Biologische Aktivität

1,2,3,4,5,6,8-Heptachloronaphthalene is a member of the class of polychlorinated naphthalenes (PCNs), which are known for their environmental persistence and potential toxicity. This compound has garnered attention for its biological activity, particularly concerning its effects on various organisms and ecosystems. This article reviews the biological activity of heptachloronaphthalene based on diverse research findings.

This compound is characterized by its complex structure with seven chlorine atoms attached to a naphthalene ring. This configuration contributes to its stability and resistance to degradation in environmental conditions.

The biological activity of heptachloronaphthalene is primarily attributed to its interaction with cellular components. It is believed to disrupt normal cellular processes by:

- Binding to Proteins : Heptachloronaphthalene can bind to various proteins within cells, interfering with their normal functions.

- Inducing Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Disruption of Enzyme Function : It affects the activity of cytochrome P450 enzymes involved in drug metabolism and detoxification processes.

Toxicological Effects

Research has documented several toxicological effects associated with exposure to heptachloronaphthalene:

- Neurotoxicity : Studies indicate that exposure can lead to mitochondrial dysfunction and increased ROS production in neuronal cells.

- Hepatotoxicity : The compound has been linked to liver damage and alterations in hepatic enzyme activity. For instance, it disrupts heme biosynthesis and affects cytochrome P450 activity .

- Endocrine Disruption : Heptachloronaphthalene may interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms .

Case Studies

Several case studies have highlighted the environmental and health impacts of heptachloronaphthalene:

- Aquatic Ecosystems : Research conducted in the Great Lakes region demonstrated that PCNs, including heptachloronaphthalene, bioaccumulate in fish and other aquatic organisms. This bioaccumulation poses risks not only to wildlife but also to humans who consume contaminated fish .

- Laboratory Studies on Rodents : In controlled studies involving rodents exposed to varying concentrations of heptachloronaphthalene, significant increases in liver weight and alterations in enzyme activities were observed. These findings suggest a dose-dependent relationship between exposure levels and toxic effects .

- Environmental Persistence : Long-term studies have shown that heptachloronaphthalene persists in soil and sediment environments due to its low volatility and resistance to biodegradation. This persistence raises concerns about chronic exposure risks for both wildlife and humans .

Data Summary

Q & A

Q. Table 1: Synthesis Method Comparison

What analytical techniques are most reliable for characterizing this compound?

Basic Research Question

Advanced analytical workflows are critical for structural confirmation and purity assessment:

- NMR/GC-MS : Used to monitor synthesis intermediates and final products. For example, GC-MS identified fluorinated byproducts in reductive defluorination studies .

- X-ray Crystallography : Resolves crystal structures and intermolecular interactions, such as C–H⋯F hydrogen bonds in fluorinated analogs .

- Electrostatic Potential Calculations : Gaussian 09 with B3LYP functional methods predicts supramolecular synthons, aiding in crystallographic interpretation .

How does this compound induce hepatic enzyme activity, and what are the implications for toxicokinetic studies?

Advanced Research Question

In rat models, this congener potently induces hepatic microsomal benzo[a]pyrene hydroxylase, a cytochrome P450 enzyme. Key findings include:

Q. Table 2: Toxicokinetic Data

| Dose (µmol/kg) | Enzyme Induction (%) | Model System | Source |

|---|---|---|---|

| 1200 | 95% | Male Wistar rats | |

| 12 | 15% | Same as above |

What challenges arise in environmental monitoring of this compound, particularly in surrogate recovery?

Advanced Research Question

Surrogates like OCN degrade during extraction, complicating recovery:

- Breakdown Artifacts : OCN decomposes to heptachloro- and hexachloronaphthalene, skewing results. Re-extraction yields similar artifacts, necessitating alternative surrogates .

- Data Usability : Results with <10% surrogate recovery are often flagged (J qualifier) but may still be used with caution in risk assessments .

How can researchers resolve contradictions in reported synthesis protocols, such as reaction time discrepancies?

Advanced Research Question

Methodological variations require systematic validation:

- Reaction Kinetics : Monitor intermediates via GC-MS to optimize reaction termination points, avoiding over-reduction .

- Isomer-Specific Purification : Use HPLC to isolate target congeners from byproducts, ensuring purity >99% .

What intermolecular interactions dominate the crystalline structure of chlorinated naphthalenes?

Advanced Research Question

In fluorinated analogs, offset stacking and bifurcated C–H⋯F–C hydrogen bonds stabilize the lattice. For 1,2,4,5,6,8-hexafluoronaphthalene, layers form via R₁₂⁶ synthons, whereas pentafluoronaphthalene adopts tape-like structures due to steric hindrance .

What physicochemical properties are critical for environmental fate modeling of this compound?

Basic Research Question

Key parameters include:

- Log Kow : Estimated >6, indicating high bioaccumulation potential .

- Vapor Pressure : Low volatility due to high chlorination, favoring persistence in sediments .

How do conformational dynamics influence NMR spectral interpretation?

Advanced Research Question

Dynamic NMR reveals rotational barriers (e.g., 19.3 kcal/mol for CHBr₂ groups in analogs). Conformers collapse into singlets at elevated temperatures (~100°C), necessitating variable-temperature studies for accurate assignments .

Why is surrogate selection critical in environmental sample analysis?

Advanced Research Question

OCN’s instability under extraction conditions (e.g., acidic/alkaline media) leads to false positives. Alternatives like TCMX (tetrachloro-m-xylene) are recommended for recovery validation .

How should researchers address data usability in studies with poor surrogate recovery?

Advanced Research Question

Apply matrix spike duplicates and re-extraction to confirm analyte stability. Use J-qualified data with explicit uncertainty margins in risk models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.